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Introduction
Roginolisib (also known as IOA-244 and MSC2360844) is an orally bioavailable, first-in-class,

non-ATP-competitive allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] Its

unique binding mechanism and high selectivity for the PI3Kδ isoform translate into a promising

preclinical profile, characterized by direct anti-tumor effects and modulation of the tumor

immune microenvironment, with a favorable safety profile compared to other PI3K inhibitors.[1]

[2] This technical guide provides a comprehensive overview of the preclinical data on

Roginolisib hemifumarate, including its mechanism of action, in vitro and in vivo efficacy, and

pharmacokinetic and pharmacodynamic properties.

Mechanism of Action
Roginolisib is a potent and highly selective inhibitor of PI3Kδ, an enzyme predominantly

expressed in hematopoietic cells and playing a crucial role in B-cell and T-cell signaling.[1][3]

Unlike ATP-competitive inhibitors, Roginolisib binds to an allosteric site on the PI3Kδ enzyme,

leading to a conformational change that locks the enzyme in an inactive state.[2] This non-

competitive inhibition is thought to contribute to its high selectivity and improved safety profile.

The anti-tumor activity of Roginolisib is multi-faceted, involving both direct effects on cancer

cells and modulation of the immune system.[1][2] By inhibiting the PI3K/AKT signaling pathway,

Roginolisib can induce apoptosis in cancer cells that are dependent on this pathway for
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survival.[4][5] Furthermore, Roginolisib has been shown to favorably alter the tumor immune

microenvironment by selectively inhibiting regulatory T cells (Tregs), a key immunosuppressive

cell population, while having minimal impact on the proliferation and function of cytotoxic CD8+

T cells.[1][6] This leads to an increased ratio of effector T cells to regulatory T cells within the

tumor, thereby enhancing the anti-tumor immune response.

Signaling Pathway
The following diagram illustrates the central role of PI3Kδ in the PI3K/AKT/mTOR signaling

pathway and the point of intervention by Roginolisib.
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Roginolisib inhibits the PI3Kδ signaling pathway.
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Quantitative Data
In Vitro Activity
Roginolisib has demonstrated potent anti-proliferative activity against a range of cancer cell

lines, particularly those of hematological origin.

Cell Line Cancer Type IC50 (nM) Reference

Ramos Burkitt's Lymphoma 48 [7]

MSTO-211H Mesothelioma ~5,000 [4]

NCI-H2052 Mesothelioma ~10,000 [4]

NCI-H2452 Mesothelioma >10,000 [4]

Roginolisib also inhibits the phosphorylation of AKT, a key downstream effector of PI3K, in a

concentration-dependent manner.

Cell Line Assay IC50 (nM) Reference

Ramos pAkt (BCR-induced) 280 [7]

In Vivo Efficacy
Roginolisib has shown significant anti-tumor activity in various syngeneic mouse models, both

as a monotherapy and in combination with immune checkpoint inhibitors.
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Tumor
Model

Mouse
Strain

Treatment Dosing

Tumor
Growth
Inhibition
(%)

Reference

CT26 BALB/c
Roginolisib +

anti-PD-1
Not Specified

Synergistic

Activity
[1]

Lewis Lung

Carcinoma

(LLC)

C57BL/6
Roginolisib +

anti-PD-1
Not Specified

Synergistic

Activity
[1]

Pan-02 C57BL/6
Roginolisib +

anti-PD-1
Not Specified

Synergistic

Activity
[1]

A20 BALB/c
Roginolisib +

anti-PD-1
Not Specified

Synergistic

Activity
[1]

Pharmacokinetics
Pharmacokinetic studies have been conducted in rats and dogs, demonstrating oral

bioavailability.

Species
Dose
(mg/kg)

Cmax Tmax (h) AUC (0-24h) Reference

Rat 15 Not Specified ~1 Not Specified [8][9]

Dog 5 Not Specified ~1 Not Specified [8][9]

Note: Specific quantitative values for Cmax and AUC were not available in the public search

results.

Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Roginolisib on

cancer cell proliferation.
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Methodology:

Cancer cell lines (e.g., Ramos, MSTO-211H, NCI-H2052, NCI-H2452) are seeded in 96-well

plates at a predetermined density and allowed to adhere overnight.

Roginolisib is serially diluted in culture medium to achieve a range of concentrations.

The culture medium is replaced with the drug-containing medium, and the cells are

incubated for a specified period (e.g., 72 hours).

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based

assay like CellTiter-Glo.

The absorbance or luminescence is measured using a plate reader.

The IC50 value is calculated by plotting the percentage of cell viability against the logarithm

of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4][7]

Western Blot Analysis for pAkt Inhibition
Objective: To assess the effect of Roginolisib on the phosphorylation of AKT.

Methodology:

Cells (e.g., Ramos) are treated with various concentrations of Roginolisib for a specified

time.

For receptor-mediated signaling, cells are stimulated with an appropriate ligand (e.g., anti-

IgM for B-cell receptor activation) for a short period before lysis.

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

Protein concentration in the lysates is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.
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The membrane is blocked and then incubated with primary antibodies against

phosphorylated AKT (pAkt) and total AKT.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

The band intensities are quantified, and the ratio of pAkt to total AKT is calculated to

determine the extent of inhibition.[7]

In Vivo Syngeneic Mouse Model Studies
Objective: To evaluate the anti-tumor efficacy of Roginolisib alone and in combination with

other therapies in an immunocompetent setting.

Methodology:

Syngeneic tumor cells (e.g., CT26, LLC, Pan-02, A20) are subcutaneously implanted into the

flank of immunocompetent mice (e.g., BALB/c, C57BL/6).

When tumors reach a palpable size, mice are randomized into different treatment groups

(e.g., vehicle control, Roginolisib monotherapy, anti-PD-1 monotherapy, Roginolisib + anti-

PD-1 combination).

Roginolisib is administered orally at a specified dose and schedule. The checkpoint inhibitor

is typically administered intraperitoneally.

Tumor volume is measured regularly (e.g., twice a week) using calipers.

The study is terminated when tumors in the control group reach a predetermined size, and

the tumors are excised and weighed.

Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle

control.
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Tumors and spleens may be harvested for immunological analysis, such as flow cytometry,

to assess changes in immune cell populations.[1]
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General workflow for in vitro and in vivo preclinical studies.

Conclusion
The preclinical data for Roginolisib hemifumarate demonstrate its potential as a novel anti-

cancer agent with a dual mechanism of action. Its ability to directly inhibit cancer cell growth

and to modulate the tumor immune microenvironment, coupled with a favorable safety profile,

provides a strong rationale for its ongoing clinical development in various solid and

hematological malignancies. Further research will continue to elucidate the full therapeutic

potential of this first-in-class PI3Kδ inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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